Corticatic acid B

Description

Such compounds are often studied for their pharmaceutical applications, including anti-inflammatory or metabolic regulatory roles .

Properties

Molecular Formula |

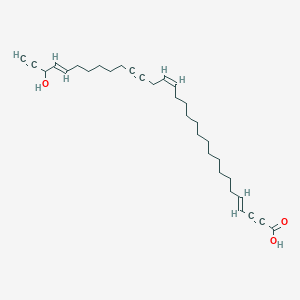

C31H44O3 |

|---|---|

Molecular Weight |

464.7 g/mol |

IUPAC Name |

(4E,17Z,27E)-29-hydroxyhentriaconta-4,17,27-trien-2,20,30-triynoic acid |

InChI |

InChI=1S/C31H44O3/c1-2-30(32)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31(33)34/h1,6,8,23,25-26,28,30,32H,3-5,7,9-11,13,15-22,24H2,(H,33,34)/b8-6-,25-23+,28-26+ |

InChI Key |

ACNZSZPAYNDIRJ-OYABAQPGSA-N |

Isomeric SMILES |

C#CC(/C=C/CCCCCC#CC/C=C\CCCCCCCCCCC/C=C/C#CC(=O)O)O |

Canonical SMILES |

C#CC(C=CCCCCCC#CCC=CCCCCCCCCCCCC=CC#CC(=O)O)O |

Synonyms |

corticatic acid A corticatic acid B |

Origin of Product |

United States |

Chemical Reactions Analysis

Functional Groups and Reactivity

Corticatic acid B contains three key functional groups:

-

Carboxylic acid (-COOH)

-

Acetylenic (triple-bonded) carbons

-

Hydroxyl (-OH) groups

These groups enable diverse reaction pathways, including nucleophilic substitutions, reductions, and oxidations .

Esterification

This compound undergoes Fischer esterification with alcohols under acidic conditions to form esters. For example, reaction with methanol yields methyl corticatate B:

This reaction proceeds via protonation of the carbonyl oxygen, nucleophilic attack by methanol, and subsequent deprotonation1 .

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid group to an acid chloride:

The resulting acyl chloride is highly reactive, facilitating further derivatization (e.g., amidation) .

Nucleophilic Substitution Reactions

The acetylenic bonds in this compound participate in electrophilic additions. For instance:

-

Halogenation : Reacts with bromine (Br₂) to form dibrominated derivatives at triple-bond positions .

-

Hydration : In acidic media, triple bonds undergo hydration to form ketones or aldehydes, though regioselectivity depends on substituent effects .

Reduction Reactions

Catalytic hydrogenation (H₂/Pd) reduces triple bonds to single bonds, yielding saturated analogs:

This reaction is critical for probing the biological role of polyacetylene motifs .

Biosynthetic Pathways

This compound is biosynthesized via fatty acid synthase (FAS) complexes:

-

Chain elongation : Sequential addition of malonyl-CoA units to a starter acetyl-CoA.

-

Desaturation : Introduction of triple bonds via dehydrogenases .

-

Oxidation : Terminal carboxylation by cytochrome P450 enzymes .

Biological Activity and Reactivity

This compound exhibits antifungal activity against Candida albicans (MIC: 2.5 µg/mL) . Its mechanism involves disruption of fungal membrane integrity via interactions with acetylene-rich regions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares corticatic acid B with two analogous compounds, cortienic acid and corchorifatty acid B , based on molecular properties, applications, and analytical methods derived from the evidence:

Detailed Comparative Analysis

Structural and Functional Differences

- Cortienic Acid : A C₂₀ steroid derivative with hydroxyl and carboxylic acid groups, structurally resembling corticosterone. Its applications focus on pharmaceutical quality control, particularly in quantifying hydrocortisone acetate in creams .

- Corchorifatty Acid B : A C₁₈ unsaturated fatty acid with a conjugated double-bond system. Its smaller size and lack of steroid backbone suggest distinct biological roles, such as modulating lipid membranes or signaling pathways .

Pharmacological and Industrial Relevance

- Cortienic Acid : Validated for use in stability-indicating assays, highlighting its susceptibility to degradation under stress conditions (e.g., heat, pH extremes) .

- Corchorifatty Acid B: Limited pharmacological data but structurally analogous to bioactive fatty acids like α-linolenic acid, suggesting roles in anti-inflammatory or metabolic processes .

Analytical Challenges

- Cortienic Acid : Requires advanced UHPLC methods to resolve degradation products in complex matrices like creams .

- Corchorifatty Acid B : Characterized via eco-friendly chromatography, emphasizing its compatibility with green chemistry principles .

- This compound : Presents analytical challenges similar to cortienic acid, necessitating high-resolution techniques to distinguish stereoisomers or degradation byproducts.

Q & A

Q. What experimental methodologies are recommended for the synthesis and structural elucidation of Corticatic Acid B?

Methodological Answer: Synthesis typically involves microbial fermentation or chemical derivatization, followed by purification via column chromatography (silica gel or HPLC). Structural characterization should integrate nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY), mass spectrometry (HRMS), and X-ray crystallography. Ensure purity (>95%) via analytical HPLC and validate spectral data against published benchmarks . For reproducibility, document reaction conditions (temperature, pH, solvents) and instrument parameters (e.g., NMR pulse sequences) in detail in the "Experimental" section, with extended protocols in supplementary materials .

Q. How can researchers establish baseline bioactivity profiles for this compound?

Methodological Answer: Use in vitro assays (e.g., enzyme inhibition, antimicrobial disk diffusion) and cell-based models (e.g., cytotoxicity assays on cancer cell lines). Include positive controls (e.g., known inhibitors) and dose-response curves (IC₅₀/EC₅₀ calculations). Replicate experiments in triplicate to assess variability, and apply statistical tests (ANOVA with post-hoc corrections) to validate significance . For preliminary in vivo studies, adopt rodent models with standardized dosing regimens and ethical oversight .

Q. What are the critical steps for ensuring reproducibility in this compound studies?

Methodological Answer:

- Documentation : Provide raw spectral data, chromatograms, and instrument calibration logs in supplementary materials .

- Batch Consistency : Report variations in fermentation yields or synthetic routes across batches.

- Negative Controls : Include solvent-only controls in bioassays to rule out artifacts .

- Data Sharing : Deposit datasets in public repositories (e.g., Zenodo) with DOIs for transparency .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound across studies be resolved?

Methodological Answer: Conduct a systematic review (PRISMA guidelines) to identify sources of heterogeneity . Key factors to analyze:

- Strain/Purity Differences : Compare NMR/HRMS data from conflicting studies to verify compound identity .

- Assay Conditions : Evaluate pH, temperature, and solvent effects on bioactivity .

- Statistical Power : Assess sample sizes and variability metrics (e.g., standard deviations) to identify underpowered studies .

- Meta-Analysis : Use random-effects models to quantify overall effect sizes and confidence intervals .

Q. What strategies optimize the isolation yield of this compound from natural sources?

Methodological Answer:

- Fermentation Optimization : Employ response surface methodology (RSM) to test variables (carbon/nitrogen ratios, aeration).

- Extraction Solvents : Compare polar vs. non-polar solvents (e.g., ethyl acetate vs. dichloromethane) for partitioning efficiency .

- Bioactivity-Guided Fractionation : Use LC-MS-coupled bioassays to track active fractions .

- Scale-Up Challenges : Report yield losses at pilot-scale and mitigation strategies (e.g., immobilized cultures) .

Q. How can multi-omics approaches enhance understanding of this compound's mechanism of action?

Methodological Answer: Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR or GC-MS) to map pathways affected by the compound. Use bioinformatics tools (KEGG, STRING) for pathway enrichment analysis . Validate hypotheses via CRISPR knockouts or siRNA silencing of target genes . Cross-reference findings with structural analogs (e.g., Corticatic Acid A) to identify structure-activity relationships (SAR) .

Methodological Frameworks

Q. What statistical models are appropriate for dose-response studies involving this compound?

Methodological Answer:

- Nonlinear Regression : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism .

- Clustered Data Adjustments : For repeated measurements (e.g., time-course assays), apply mixed-effects models to account for nested variability .

- Outlier Detection : Use Grubbs’ test or ROUT method to exclude anomalous data points .

Q. How should researchers design studies to investigate this compound's stability under varying conditions?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (40–80°C), light (UV-vis), and hydrolytic conditions (acid/base). Monitor degradation via HPLC and identify byproducts using LC-MS .

- Kinetic Modeling : Calculate degradation rate constants (k) and half-lives (t₁/₂) under each condition .

- Excipient Compatibility : Test stability in formulation matrices (e.g., polymers, surfactants) using design of experiments (DoE) .

Data Reporting & Ethics

Q. What are the best practices for reporting negative or inconclusive results in this compound research?

Methodological Answer:

- Transparency : Publish in journals supporting "negative results" sections (e.g., PLOS ONE) or preprint servers .

- Contextualization : Discuss potential reasons for negativity (e.g., assay sensitivity limits, compound solubility) .

- Ethical Compliance : Adhere to ARRIVE guidelines for animal studies to ensure ethical reporting .

Q. How can interdisciplinary collaboration enhance this compound research?

Methodological Answer:

- Team Roles : Define contributions (e.g., chemists for synthesis, biologists for assays, statisticians for data analysis) using CRediT taxonomy .

- Data Integration : Use collaborative platforms (e.g., LabArchives) for real-time sharing of spectral data, protocols, and results .

- Funding Alignment : Secure grants targeting interdisciplinary initiatives (e.g., NIH R01 mechanisms for translational research) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.